MAO-A and MAO-B Inhibition: Comparative IC50 Values of 9-Me-BC vs. Reference Inhibitors
9-Methyl-β-carboline (9-Me-BC) exhibits a distinct dual inhibitory profile against both MAO-A and MAO-B, with a notable selectivity for MAO-A. In a direct assay, 9-Me-BC inhibited MAO-A activity with an IC50 of 1 µM and MAO-B with an IC50 of 15.5 µM [1]. This 15.5-fold selectivity for MAO-A provides a quantifiable differentiation from compounds with different isoform selectivity profiles.
| Evidence Dimension | Inhibition of MAO Activity (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 1 µM; MAO-B IC50 = 15.5 µM |
| Comparator Or Baseline | Selective MAO-A or MAO-B inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B) exhibit IC50 values in the nanomolar range, but with high isoform selectivity. Other β-carbolines may show no or only weak MAO inhibition. |
| Quantified Difference | 9-Me-BC is a dual inhibitor with 15.5-fold selectivity for MAO-A (IC50 MAO-A = 1 µM vs. IC50 MAO-B = 15.5 µM). |
| Conditions | In vitro MAO activity assay using recombinant human MAO-A and MAO-B enzymes. |
Why This Matters
This defined dual inhibition profile, with a quantifiable selectivity ratio, is crucial for research into neurodegenerative diseases where modulating both MAO isoforms may be therapeutically advantageous.
- [1] Keller, S., et al. (2020). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of Neural Transmission, 127(7), 999-1012. View Source
